molecular formula C4H8S4 B14216221 1,4-Dithiane-2,3-dithiol CAS No. 832109-58-7

1,4-Dithiane-2,3-dithiol

Cat. No.: B14216221
CAS No.: 832109-58-7
M. Wt: 184.4 g/mol
InChI Key: YJXTVDOEGWNHLK-UHFFFAOYSA-N
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Description

1,4-Dithiane-2,3-dithiol is an organosulfur compound with the molecular formula C4H6S4 It is a heterocyclic compound containing two sulfur atoms and a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dithiane-2,3-dithiol can be synthesized through the reaction of 1,2-ethanedithiol with 1,2-dibromoethane. This reaction involves the formation of a six-membered ring with two sulfur atoms. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,4-Dithiane-2,3-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dithiane-2,3-dithiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dithiane-2,3-dithiol involves its ability to undergo redox reactions. The sulfur atoms in the compound can participate in electron transfer processes, making it a useful reagent in various chemical reactions. The compound can also interact with biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiane: Another heterocyclic compound with similar properties but different ring structure.

    1,4-Dithiane-2,5-diol: A related compound with additional hydroxyl groups.

Uniqueness

Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

832109-58-7

Molecular Formula

C4H8S4

Molecular Weight

184.4 g/mol

IUPAC Name

1,4-dithiane-2,3-dithiol

InChI

InChI=1S/C4H8S4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2

InChI Key

YJXTVDOEGWNHLK-UHFFFAOYSA-N

Canonical SMILES

C1CSC(C(S1)S)S

Origin of Product

United States

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